Plazomicin

Overview

Description

Plazomicin is an aminoglycoside antibiotic used to treat complicated urinary tract infections . It works by killing bacteria or preventing their growth . It’s also known by the brand name Zemdri .

Synthesis Analysis

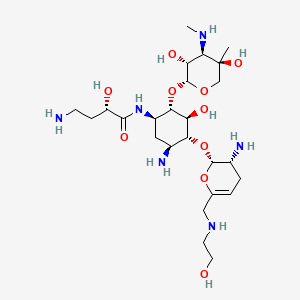

Plazomicin is a semisynthetic aminoglycoside antimicrobial derived from sisomicin, the dehydro analog of gentamicin C1a . The addition of a N1 2 (S)-hydroxy aminobutyryl and a hydroxethyl substituent at the 6′ position of sisomicin blocks the action of most aminoglycoside-modifying enzymes (AMEs) .

Molecular Structure Analysis

The structure of plazomicin consists of a sisomicin scaffold modified by adding a 2 (S)-hydroxy aminobutyric acid group at the N1 position and a hydroxyethyl substituent at the 6′ position .

Scientific Research Applications

Treatment of Multi-Resistant Bacterial Infections

Plazomicin: is a next-generation semisynthetic aminoglycoside antibiotic developed to combat multi-resistant bacterial infections . It has shown effectiveness against bacteria that produce carbapenemases or other specific hydrolases, which are enzymes that confer resistance to many antibiotics.

Complicated Urinary Tract Infections (cUTIs)

The FDA approved Plazomicin for the treatment of cUTIs, including acute pyelonephritis . Clinical trials have compared its efficacy with levofloxacin and meropenem, showcasing its potential as a robust treatment option.

Bloodstream Infections

Plazomicin: has been utilized in treating bloodstream infections, particularly those caused by multi-resistant Enterobacterales . Its ability to act against hard-to-treat pathogens makes it a valuable asset in clinical settings.

Ventilation-Associated Pneumonia

Research indicates that Plazomicin can be a viable treatment option for ventilation-associated pneumonia, especially when caused by drug-resistant strains of bacteria like A. baumannii and P. aeruginosa .

Targeting Drug-Resistant Enterobacteriaceae

The CARE (Combating Antibiotic Resistant Enterobacteriaceae) study evaluates Plazomicin ’s success in patients with bacterial infections caused by resistant members of the Enterobacteriaceae family .

Pyelonephritis

Plazomicin: has shown activity against pyelonephritis, an infection of the kidney typically caused by E. coli or other types of Enterobacterales . Its efficacy in this area further demonstrates its role in treating complex infections.

Each of these applications highlights the versatility and potential of Plazomicin in addressing the growing concern of antimicrobial resistance. The detailed research and clinical trials behind each application underscore the importance of developing new antibiotics like Plazomicin to keep pace with evolving bacterial threats. <|\im_end|> OP: ### 1. Treatment of Multi-Resistant Bacterial Infections Plazomicin is a next-generation semisynthetic aminoglycoside antibiotic developed to combat multi-resistant bacterial infections . It has shown effectiveness against bacteria that produce carbapenemases or other specific hydrolases, which are enzymes that confer resistance to many antibiotics.

Pyelonephritis

Each of these applications highlights the versatility and potential of Plazomicin in addressing the growing concern of antimicrobial resistance. The detailed research and clinical trials behind each application underscore the importance of developing new antibiotics like Plazomicin to keep pace with evolving bacterial threats. OP: ### 1. Treatment of Multi-Resistant Bacterial Infections Plazomicin is a next-generation semisynthetic aminoglycoside antibiotic developed to combat multi-resistant bacterial infections . It has shown effectiveness against bacteria that produce carbapenemases or other specific hydrolases, which are enzymes that confer resistance to many antibiotics.

Mechanism of Action

Target of Action

Plazomicin, a next-generation aminoglycoside antibiotic, primarily targets the bacterial 30S ribosomal subunit . The 30S ribosomal subunit plays a crucial role in protein synthesis within the bacterial cell. By binding to this target, Plazomicin inhibits protein synthesis, leading to the death of the bacteria .

Mode of Action

Plazomicin exerts its bactericidal action by binding to the bacterial 30S ribosomal subunit . This binding interferes with the fidelity of mRNA translation, disrupting protein synthesis within the bacterial cell . This allows Plazomicin to evade all clinically relevant aminoglycoside-modifying enzymes, which contribute to the main resistance mechanism for aminoglycoside therapy .

Biochemical Pathways

The primary biochemical pathway affected by Plazomicin is the protein synthesis pathway within the bacterial cell. By binding to the 30S ribosomal subunit, Plazomicin disrupts the translation of mRNA into proteins . This disruption leads to the cessation of essential protein production, causing widespread cellular damage and ultimately leading to the death of the bacterial cell .

Pharmacokinetics

The pharmacokinetics of Plazomicin involves its distribution and elimination within the body. Following administration of 15 mg/kg Plazomicin by 30-minute IV infusion, the mean total body clearance in healthy adults and cUTI patients is 4.5 (±0.9) and 5.1 (±2.01) L/h, respectively . The mean half-life of Plazomicin was 3.5 h (±0.5) in healthy adults with normal renal function receiving 15 mg/kg Plazomicin via intravenous infusion .

Result of Action

The molecular and cellular effects of Plazomicin’s action result in the death of the bacterial cell. By binding to the 30S ribosomal subunit and disrupting protein synthesis, Plazomicin causes widespread cellular damage within the bacterial cell . This leads to the cessation of essential cellular functions and ultimately results in the death of the bacterial cell .

Action Environment

The efficacy and stability of Plazomicin can be influenced by various environmental factors. For instance, the transport of aminoglycosides across cytoplasmic membranes is energy-dependent and can be blocked by divalent cations, a reduction in pH, and anaerobic conditions . Additionally, the rate of Plazomicin uptake can be increased by elevating the proton-motive force . Understanding these environmental influences is crucial for optimizing the use of Plazomicin in clinical settings.

Safety and Hazards

properties

IUPAC Name |

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[[(2S,3R)-3-amino-6-[(2-hydroxyethylamino)methyl]-3,4-dihydro-2H-pyran-2-yl]oxy]-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48N6O10/c1-25(37)11-38-24(18(35)21(25)29-2)41-20-15(31-22(36)16(33)5-6-26)9-14(28)19(17(20)34)40-23-13(27)4-3-12(39-23)10-30-7-8-32/h3,13-21,23-24,29-30,32-35,37H,4-11,26-28H2,1-2H3,(H,31,36)/t13-,14+,15-,16+,17+,18-,19-,20+,21-,23-,24-,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDYFVUFSPQPPV-PEXOCOHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CNCCO)N)N)NC(=O)C(CCN)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC=C(O3)CNCCO)N)N)NC(=O)[C@H](CCN)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48N6O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001031303 | |

| Record name | Plazomicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Plazomicin exerts a bactericidal action against susceptible bacteria by binding to bacterial 30S ribosomal subunit. Aminoglycosides typically bind to the ribosomal aminoacyl-tRNA site (A-site) and induce a conformational change to further facilitate the binding between the rRNA and the antibiotic. This leads to codon misreading and mistranslation of mRNA during bacterial protein synthesis. Plazomicin demonstrates potency against _Enterobacteriaceae_, including species with multidrug-resistant phenotypes such as carbapenemase-producing bacteria and isolates with resistance to all other aminoglycosides. Its antibacterial activity is not inhibited by aminoglycoside modifying enzymes (AMEs) produced by bacteria, such as acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs). Plazomicin was shown to be effective against _Enterobacteriaceae_ in presence of some beta-lactamases. In clinical settings and _in vivo_, bacteria shown to be susceptible toward plazomicin include _Escherichia_ _coli_, _Klebsiella pneumoniae_, _Proteus mirabilis_, and _Enterobacter cloacae_. Other aerobic bacteria that may be affected by plazomicin are _Citrobacter freundii_, _Citrobacter koseri_, _Enterobacter aerogenes_, _Klebsiella oxytoca_, _Morganella morganii_, _Proteus vulgaris_, _Providencia stuartii_, and _Serratia marcescens_. | |

| Record name | Plazomicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12615 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Plazomicin | |

CAS RN |

1154757-24-0 | |

| Record name | Plazomicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1154757-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Plazomicin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1154757240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Plazomicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12615 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Plazomicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PLAZOMICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYO9XZ250J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

A: Plazomicin is a next-generation aminoglycoside that binds to the bacterial 30S ribosomal subunit, similar to other aminoglycosides. [] This binding inhibits protein synthesis in a concentration-dependent manner, leading to bacterial cell death. []

A: While the provided abstracts do not explicitly state the molecular formula and weight of plazomicin, they highlight its structural derivation from sisomicin. [, ] Chemical modifications include a hydroxy-aminobutyric acid substituent at position 1 and a hydroxyethyl substituent at position 6′. [, ] Researchers seeking detailed structural information can refer to chemical databases or publications focused on plazomicin's chemical synthesis.

A: The specific structural modifications in plazomicin, namely the addition of a hydroxy-aminobutyric acid at position 1 and a hydroxyethyl group at position 6′, are crucial for its resistance to modification by many aminoglycoside-modifying enzymes. [, ] These modifications sterically hinder the enzymes from accessing the usual sites of modification on the aminoglycoside molecule, rendering them ineffective.

A: Plazomicin is primarily eliminated unchanged by the kidneys. [] Studies utilizing radiolabeled plazomicin in healthy volunteers demonstrated that the majority of the administered dose was recovered in urine, with negligible amounts detected in feces. []

A: Plazomicin clearance is reduced in patients with renal impairment. [, ] Studies have shown that total clearance declines with decreasing renal function, leading to higher plazomicin exposure in patients with moderate and severe renal impairment compared to those with normal renal function. [, ] This highlights the importance of dosage adjustments based on renal function.

A: While plazomicin demonstrates in vitro inhibition of OCT2, MATE1, and MATE2-K transporters, a clinical study showed no clinically significant drug-drug interaction when plazomicin was co-administered with metformin, a substrate for these transporters. [] This suggests that the in vitro inhibition does not translate into a clinically relevant interaction in vivo, at least with single doses of plazomicin.

A: Plazomicin has been shown to be non-inferior to meropenem in treating cUTIs, including acute pyelonephritis, in a large phase III clinical trial. [, ] The trial demonstrated comparable microbiological and clinical cure rates between plazomicin and meropenem. [] Furthermore, plazomicin exhibited a lower rate of microbiological recurrence and clinical relapse at later follow-up visits. []

A: One study highlighted plazomicin's efficacy in an immunocompetent murine septicemia model. [] Plazomicin monotherapy improved survival in mice infected with various Enterobacteriaceae isolates, particularly those with plazomicin MICs ≤4 mg/liter. [] This model provides evidence for plazomicin's potential in treating systemic infections.

A: The primary mechanism of resistance to plazomicin is the presence of 16S rRNA methyltransferases. [, , , , , ] These enzymes modify the ribosome itself, preventing plazomicin binding and rendering it ineffective. This resistance mechanism confers cross-resistance to other aminoglycosides as well.

A: Studies employed various susceptibility testing methods including broth microdilution, Etest, and disk diffusion. [, , , , , , ] Researchers compared the performance of these methods, highlighting that while generally reliable, discrepancies in categorization were observed, particularly for certain species like Proteus mirabilis. []

A: Yes, studies have explored the efficacy of beta-lactam combinations, such as meropenem plus amikacin or plazomicin, against VIM-producing CRE. [] These combinations demonstrated rapid and sustained bactericidal activity in time-kill assays. [] Further research is necessary to define the optimal role of these beta-lactam combinations compared to plazomicin in treating CRE infections.

A: The increasing prevalence of multidrug-resistant Gram-negative bacteria, particularly those resistant to existing aminoglycosides, prompted the development of plazomicin. [, , ] The goal was to create a next-generation aminoglycoside capable of overcoming the most common mechanisms of aminoglycoside resistance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Isoxazolo[3,4-B]indole](/img/structure/B589115.png)